REACTION_CXSMILES
|
B(OC)(OC)O[CH3:3].BrC[C:10]([O:12]C(C)(C)C)=[O:11].[CH3:17][C:18](=[O:23])[CH2:19][CH2:20][CH:21]=[CH2:22]>[Zn].O1CCCC1>[OH:23][C:18]([CH3:3])([CH2:19][CH2:20][CH:21]=[CH2:22])[CH2:17][C:10]([OH:12])=[O:11]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
9.91 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5.29 g
|
Type
|
reactant
|
Smiles
|
CC(CCC=C)=O
|
Name
|
|
Quantity
|
4.24 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
brought to room temperature
|
Type
|
CUSTOM
|
Details
|
The mixture was separated into organic and aqueous layers
|
Type
|
ADDITION
|
Details
|
by the addition of glycerol
|
Type
|
EXTRACTION
|
Details
|
a saturated aqueous solution of ammonium chloride, and saturated saline, and the aqueous layer was then subjected to extraction with diethyl ether
|
Type
|
WASH
|
Details
|
washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, a 2 N potassium hydroxide-methanol solution (50 mL) was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 6 hours
|
Duration
|
6 h
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue, a 1 N aqueous sodium hydroxide solution was then added
|
Type
|
WASH
|
Details
|
by washing with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain the compound of interest as a pale yellow oil substance (5.24 g, 75%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |